molecular formula C10H7N3O B009507 Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 102064-36-8

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No.: B009507
CAS No.: 102064-36-8
M. Wt: 185.18 g/mol
InChI Key: QHZLMPDWYWUECY-UHFFFAOYSA-N
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Description

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyridine, pyrrole, and pyrazine moieties, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted nitroanilines or nitropyridines under specific conditions to form the desired heterocyclic structure . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular modeling studies suggest that this compound can bind to active sites of enzymes, thereby affecting their activity .

Comparison with Similar Compounds

Uniqueness: Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one stands out due to its unique combination of pyridine, pyrrole, and pyrazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLMPDWYWUECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541230
Record name Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102064-36-8
Record name Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 2
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 3
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 4
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 5
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 6
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

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